molecular formula C12H16N4O B2999811 Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415525-89-0

Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No.: B2999811
CAS No.: 2415525-89-0
M. Wt: 232.287
InChI Key: IXNVUWITBSEXCJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone is a complex organic compound that features a cyclohexene ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multiple steps, including the formation of the cyclohexene ring, the triazole ring, and the azetidine ring. One common method involves the use of click chemistry to form the triazole ring, followed by the introduction of the azetidine ring through a cyclization reaction. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, with common reagents including sodium azide and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, alkyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The azetidine ring can interact with biological membranes, altering their permeability and affecting cellular processes. These interactions can lead to the inhibition of enzyme activity and disruption of cellular functions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure and have similar applications in pharmaceuticals and agrochemicals.

    1,4-Disubstituted-1,2,3-Triazoles: Known for their stability and bioactivity, these compounds are used in medicinal chemistry and material science.

Uniqueness

Cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone is unique due to the combination of the cyclohexene, triazole, and azetidine rings in a single molecule

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-13-6-7-14-16/h1-2,6-7,10-11H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNVUWITBSEXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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